molecular formula C11H16O B1346814 Carvacrol methyl ether CAS No. 6379-73-3

Carvacrol methyl ether

Cat. No. B1346814
CAS RN: 6379-73-3
M. Wt: 164.24 g/mol
InChI Key: YVLHTQPPMZOCOW-UHFFFAOYSA-N
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Description

Carvacrol methyl ether is a natural product found in Cyathocline purpurea, Crithmum maritimum, and other organisms . It is a member of phenols, a p-menthane monoterpenoid, and a botanical anti-fungal agent . It has a role as a volatile oil component, a flavoring agent, an antimicrobial agent, an agrochemical, and a TRPA1 channel agonist .


Synthesis Analysis

Carvacrol exhibits rapid bactericidal activity against Streptococcus pyogenes through cell membrane damage . A well-known biocide and food additive, carvacrol, served as a basic scaffold onto which a phenolic functionality transformation by introducing acyl groups was performed . By using this simple methodology, a small series of 25 esters was obtained .


Molecular Structure Analysis

Carvacrol methyl ether has the molecular formula C11H16O . Its InChI is InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3 . Its Canonical SMILES is CC1=C(C=C(C=C1)C©C)OC .


Chemical Reactions Analysis

Carvacrol has been found to exhibit antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Coagulase-negative staphylococcus, Salmonella spp., Enterococcus sp. Shigella, and Escherichia coli . These reactions serve to convert the lipophilic carvacrol into water-soluble molecules by generating derivatives of benzyl alcohol and 2-phenylpropanol .


Physical And Chemical Properties Analysis

Carvacrol has interesting physicochemical properties . The surface tension values were between 53.11 and 60.38 mN/m, while density varied from 0.978 to 0.99 kg/m³ .

Scientific Research Applications

Antimicrobial Activity

Carvacrol methyl ether demonstrates significant antimicrobial activity. Studies have shown its effectiveness against a range of bacteria and fungi. For instance, it's been observed to be active against bacteria like Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, and Bacillus subtilis, as well as fungi such as Saccharomyces cerevisiae and Botrytis cinerea (Ben Arfa et al., 2006). Carvacrol derivatives, including ethers, have demonstrated antifungal and antibacterial activities, highlighting the potential for use in pest control and antimicrobial applications (Nikumbh et al., 2002).

Insecticidal Activity

Carvacrol and its derivatives have shown potential as eco-friendly insecticides. Research indicates that structural modifications of carvacrol, like the creation of ethers and esters, can impact its effectiveness against agricultural and public health pests (Nikumbh et al., 2003). Additionally, carvacrol has been identified inthe heartwood extractives of Cupressus species, which suggests its role in the natural defense mechanisms of plants (Piovetti & Diara, 1977).

Potential in Anti-Infective Materials

Carvacrol, including its methyl ether derivative, has been considered for use in anti-infective materials. Its combination with nanomaterials is a promising approach for preventing biofilm-associated infections. This highlights carvacrol methyl ether's potential in developing new bio-inspired, anti-infective materials (Marchese et al., 2018).

Application in Synthesis and Structural Studies

The derivative has been involved in studies focusing on the synthesis of new compounds and understanding their structure-activity relationships. These studies help in identifying the key structural elements of carvacrol methyl ether that contribute to its bioactivity (Narkhede et al., 2008).

Safety And Hazards

Carvacrol methyl ether is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Recent studies on carvacrol using in vitro and in vivo models revealed the potential of carvacrol as an emerging anticancer compound . The physicochemical and pharmacokinetic properties of carvacrol meet the parameters set by Lipinski, Veber, and Egan for developing it as a favorable drug .

properties

IUPAC Name

2-methoxy-1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLHTQPPMZOCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047400
Record name 5-Isopropyl-2-methylanisole
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Carvacrol methyl ether

CAS RN

6379-73-3
Record name Carvacrol methyl ether
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Record name Carvacryl methyl ether
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Record name Carvacrol methyl ether
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Record name Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-
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Record name 5-Isopropyl-2-methylanisole
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Record name 5-isopropyl-2-methylanisole
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Record name CARVACROL METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
A Ben Arfa, S Combes, L Preziosi‐Belloy… - Letters in applied …, 2006 - academic.oup.com
… Carvacrol methyl ether … (eluant C 5 H 12 ) to afford carvacrol methyl ether (2·8 g, 88%) as colourless oil (bp 100C/12 mmHg). Carvacrol methyl ether was clearly identified by NMR study. …
Number of citations: 737 academic.oup.com
D Wang, Q Wang, S Li, Y Xu, X Wang, C Wang - LWT, 2020 - Elsevier
… Moreover, improvements in the oxidative stability of SFO due to FGEO were attributed to one of its chemical constituents, carvacrol methyl ether. Consequently, SFO flavored by Fructus …
Number of citations: 18 www.sciencedirect.com
C Ramírez, F Ibarra, HI Pérez, N Manjarrez… - Parasite epidemiology …, 2016 - Elsevier
… difference was found (p < 0.05) among compounds that showed a mortality percentage above 50% at concentrations of 1.0%, being these carvacrol acetate (1), carvacrol methyl ether (2…
Number of citations: 27 www.sciencedirect.com
D Mockute, G Bernotiene - Journal of agricultural and food …, 1999 - ACS Publications
… genus (%): carvacrol (16.0−22.2), β-bisabolene (11.1−20.2), β-caryophyllene (11.1−19.1), γ-terpinene (5.8−16.2), p-cimene (5.5−10.4), thymol (3.3−9.8), and carvacrol methyl ether (5.6−…
Number of citations: 70 pubs.acs.org
J Palá-Paúl, JJ Brophy, RJ Goldsack… - … Systematics and Ecology, 2004 - Elsevier
… 11.3%), β-caryophyllene (7.6%) and carvacrol methyl ether (7.3%), while the oil extracted by … -3-en-1-ol (5.6%) and carvacrol methyl ether (4.6%). SPME extracts indicated that carvacrol, …
Number of citations: 109 www.sciencedirect.com
RL Concepción, IV Froylán, PM Herminia I… - … and applied acarology, 2013 - Springer
… Ethyl 2,5-dihydroxybenzoate, ethyl 2-methoxybenzoate and the carvacrol analogues (carvacrol acetate and carvacrol methyl ether) were then compared with no significant difference …
Number of citations: 10 link.springer.com
M Skočibušić, N Bezić - Phytotherapy research, 2004 - Wiley Online Library
… Other important compounds were the monoterpenic hydrocarbons p-cymene (12.6%), γ-terpinene (8.1%) and the oxygen-containing compounds carvacrol methyl ether, borneol, thymol …
Number of citations: 140 onlinelibrary.wiley.com
A Radonic, M Milos - Free Radical Research, 2003 - Taylor & Francis
… Other important compounds were monoterpenic hydrocarbons p-cymene (6.4%) and g-terpinene (5.9%) and oxygen-containing compounds carvacrol methyl ether (5.8%), thymol …
Number of citations: 130 www.tandfonline.com
KHC Baser, T Özek, M Kürkçüoglu… - Journal of Essential Oil …, 1992 - Taylor & Francis
… The presence of a large amount of thymol methyl ether (19.9%) and carvacrol methyl ether (10.2%) in the oil of one of the samples is of interest because these compounds have not …
Number of citations: 59 www.tandfonline.com
RS Verma, LU Rahman, CS Chanotiya… - Natural product …, 2009 - journals.sagepub.com
… borneol (3.8%), sabinene (3.4%), γ-terpinene (3.4%) and carvacrol methyl ether (3.2%). Thus the oil of this region is mainly composed of phenolic monoterpenes. A similar composition …
Number of citations: 29 journals.sagepub.com

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